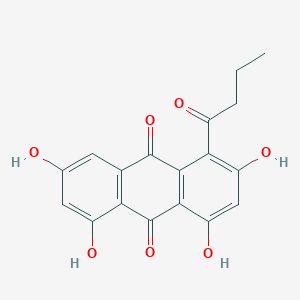
1-Butanoyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanoyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione is a type of anthraquinone compound that has been isolated from marine invertebrates, particularly from the Australian marine sponge Clathria hirsuta and the marine crinoid Comatula rotalaria . Anthraquinones are known for their vibrant colors and diverse biological activities, making them significant in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rhodocomatulin involves several steps, including the isolation of the compound from natural sources. The process typically starts with the extraction of the marine invertebrates using organic solvents. The crude extract is then subjected to chromatographic techniques to purify the compound .
Industrial Production Methods: Industrial production of rhodocomatulin is not well-documented, as it is primarily obtained from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for large-scale production in the future.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butanoyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize rhodocomatulin.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce rhodocomatulin.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Applications De Recherche Scientifique
1-Butanoyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of anthraquinones.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its vibrant color.
Mécanisme D'action
The mechanism of action of rhodocomatulin involves its interaction with various molecular targets and pathways. As an anthraquinone, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly significant in its potential anticancer activity .
Comparaison Avec Des Composés Similaires
Comatulins: Taurine-conjugated anthraquinones from the same marine sources.
Rhodoptilometrin: Another anthraquinone with similar biological activities.
Uniqueness: 1-Butanoyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione is unique due to its specific structural features and the presence of methoxy and bromine substituents in some of its derivatives.
Propriétés
Numéro CAS |
15478-53-2 |
|---|---|
Formule moléculaire |
C18H14O7 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
1-butanoyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H14O7/c1-2-3-9(20)14-11(22)6-12(23)15-16(14)17(24)8-4-7(19)5-10(21)13(8)18(15)25/h4-6,19,21-23H,2-3H2,1H3 |
Clé InChI |
YDOUDDYRXBSOFH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)O |
SMILES canonique |
CCCC(=O)C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


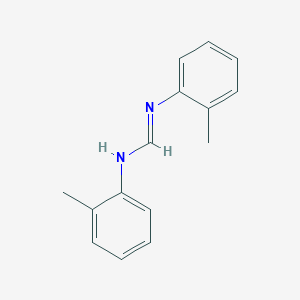
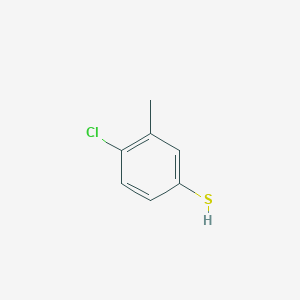

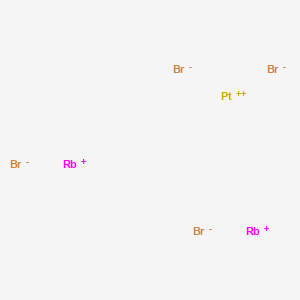

![Tris[2-(diethylamino)ethoxy]phenylsilane](/img/structure/B96925.png)
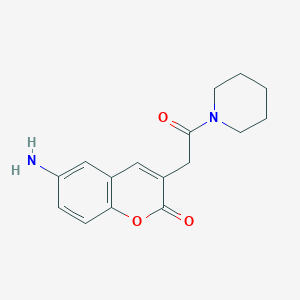


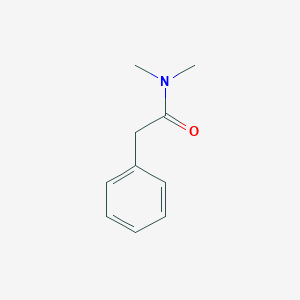
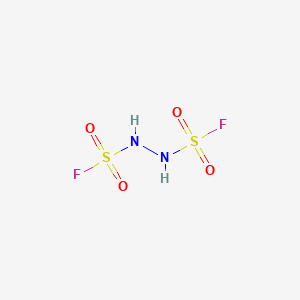


![1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B96937.png)
